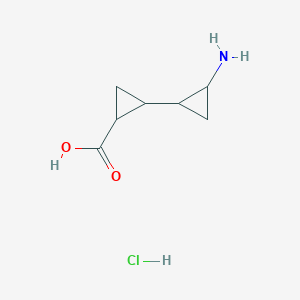

2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride” is a complex organic compound. It is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC), which is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . ACC is a white solid and occurs naturally . It’s worth noting that like glycine, but unlike most α-amino acids, ACC is not chiral .

Synthesis Analysis

ACC is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) . The synthesis of cyclopropane derivatives involves various methods such as cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl , Suzuki-Miyaura coupling reaction , and Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .Molecular Structure Analysis

The molecular structure of ACC, the base compound, is C4H7NO2 . The InChI code for a similar compound, 1-(2-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, is 1S/C6H11NO2.ClH/c7-4-3-6(1-2-6)5(8)9;/h1-4,7H2,(H,8,9);1H .Chemical Reactions Analysis

ACC is the precursor to the plant hormone ethylene . It is synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase . The catalytic reaction releases ethylene and a cyanoformate ion [NCCO 2] -, which is subsequently decomposed into CO 2 and CN - .Physical And Chemical Properties Analysis

The base compound ACC has a molecular weight of 101.1 and a melting point of 198–201 °C . It is a white solid .Applications De Recherche Scientifique

Ethylene Precursor and Signaling

ACC is the direct precursor of the plant hormone ethylene. Ethylene regulates various developmental processes and responses to environmental stresses. Traditionally, ACC has been used as a proxy for ethylene in studies due to its conversion to ethylene by nearly all plant tissues. However, recent evidence suggests that ACC also functions independently of ethylene biosynthesis. Researchers have identified ACC as a signaling molecule involved in plant growth, cell division, and pathogen virulence .

Post-Translational Modifications of ACC Synthases (ACS)

ACS enzymes catalyze the conversion of S-adenosyl-L-methionine (SAM) to ACC. Recent studies have explored post-translational modifications of ACS proteins, shedding light on their regulation and impact on ethylene production. Understanding these modifications provides insights into fine-tuning ethylene levels in plants .

ACC Transport Mechanisms

ACC transport within plant tissues is crucial for ethylene signaling. Researchers have investigated the transporters responsible for ACC movement, uncovering their roles in developmental processes and stress responses. ACC transporters are essential for maintaining optimal ethylene levels in different plant organs .

Cell Wall Signaling

ACC participates in cell wall signaling pathways. It influences cell expansion, cell wall remodeling, and responses to mechanical stress. By studying ACC’s interactions with cell wall components, researchers aim to enhance plant growth and stress tolerance .

Guard Mother Cell Division

In guard cells, which regulate stomatal openings, ACC plays a role in cell division. Researchers have explored how ACC affects guard mother cell division, impacting stomatal development and gas exchange. Understanding these processes can lead to strategies for improving water use efficiency and drought tolerance in crops .

Pathogen Virulence

ACC contributes to pathogen virulence by influencing the expression of defense-related genes. Researchers have investigated how pathogens manipulate ACC levels to evade plant immune responses. Targeting ACC-related pathways may offer novel approaches for disease control in agriculture .

Orientations Futures

ACC has been found to play a critical role in pollination and seed production . It can be used by soil microorganisms as a source of nitrogen and carbon . Using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance . These findings suggest that ACC and its derivatives could have potential applications in agriculture and plant biology research.

Propriétés

IUPAC Name |

2-(2-aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-6-2-4(6)3-1-5(3)7(9)10;/h3-6H,1-2,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBBKSNLBWWVRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2CC2N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526542.png)

![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2526543.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide](/img/structure/B2526547.png)

![methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2526556.png)